molecular formula C6H5FN2O2 B11783654 3-Amino-5-fluoroisonicotinic acid

3-Amino-5-fluoroisonicotinic acid

Cat. No.: B11783654
M. Wt: 156.11 g/mol
InChI Key: UZCIYYRWPMXZBZ-UHFFFAOYSA-N
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Description

3-Amino-5-fluoroisonicotinic acid is an organic compound with the molecular formula C6H5FN2O2 It is a derivative of isonicotinic acid, where the amino group is positioned at the 3rd carbon and the fluorine atom at the 5th carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid derivatives followed by amination. One common method includes the reaction of 3,5-difluoroisonicotinic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, followed by purification steps such as crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoroisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Nitro- or nitroso-isonicotinic acid derivatives.

    Reduction: Amino-isonicotinic acid derivatives.

    Substitution: Various substituted isonicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-fluoroisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoroisonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The exact pathways and targets would vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoronicotinic acid: Similar structure but with the amino group at the 2nd position.

    3,5-Difluoroisonicotinic acid: Contains two fluorine atoms at the 3rd and 5th positions.

    3-Aminoisonicotinic acid: Lacks the fluorine atom.

Uniqueness

3-Amino-5-fluoroisonicotinic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination can enhance its chemical reactivity and biological activity compared to other isonicotinic acid derivatives. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the amino group can provide sites for further functionalization .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-amino-5-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

UZCIYYRWPMXZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)O)N

Origin of Product

United States

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